molecular formula C7H11BrN2S B12094204 4-Bromo-N,N-diethylthiazol-2-amine

4-Bromo-N,N-diethylthiazol-2-amine

Cat. No.: B12094204
M. Wt: 235.15 g/mol
InChI Key: RQJGQYSPPGBZSS-UHFFFAOYSA-N
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Description

4-Bromo-N,N-diethylthiazol-2-amine is a halogenated thiazole compound with the molecular formula C7H11BrN2S and a molecular weight of 235.14 g/mol . This compound is known for its unique chemical structure, which includes a bromine atom attached to the thiazole ring, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N,N-diethylthiazol-2-amine typically involves the bromination of N,N-diethylthiazol-2-amine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the thiazole ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,N-diethylthiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-N,N-diethylthiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-N,N-diethylthiazol-2-amine involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in its biological activity. The compound can bind to enzymes or receptors, inhibiting their function and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N,N-diethylthiazol-2-amine is unique due to the presence of both the bromine atom and the diethyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H11BrN2S

Molecular Weight

235.15 g/mol

IUPAC Name

4-bromo-N,N-diethyl-1,3-thiazol-2-amine

InChI

InChI=1S/C7H11BrN2S/c1-3-10(4-2)7-9-6(8)5-11-7/h5H,3-4H2,1-2H3

InChI Key

RQJGQYSPPGBZSS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=CS1)Br

Origin of Product

United States

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